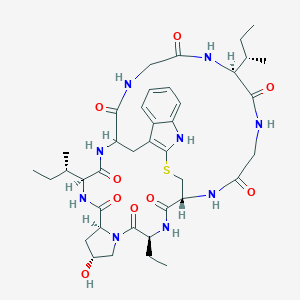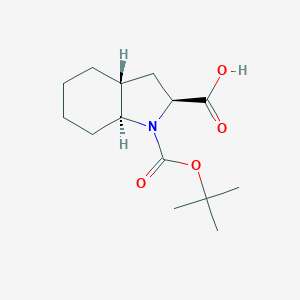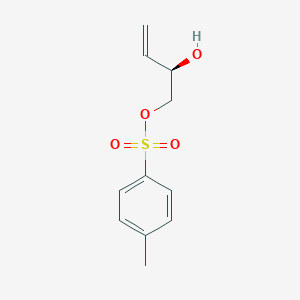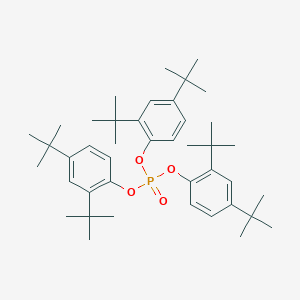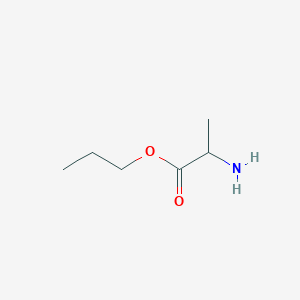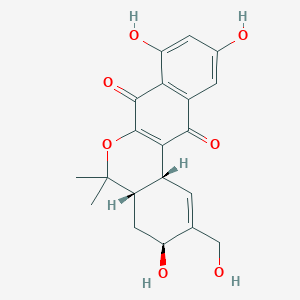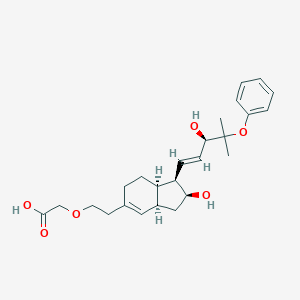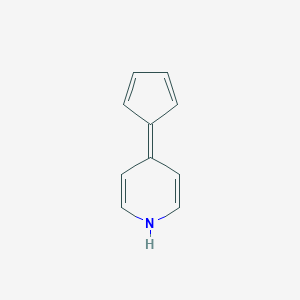
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) is a unique organic compound characterized by its cyclopentadienylidene and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) typically involves the reaction of cyclopentadienylidene derivatives with dihydropyridine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) may involve large-scale synthesis using optimized reaction conditions. These methods aim to maximize efficiency and minimize costs while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications.
Medicine: Research investigates its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) include other cyclopentadienylidene derivatives and dihydropyridine analogs.
Uniqueness
What sets Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) apart is its unique combination of cyclopentadienylidene and dihydropyridine structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
130486-55-4 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-cyclopenta-2,4-dien-1-ylidene-1H-pyridine |
InChI |
InChI=1S/C10H9N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-8,11H |
InChI Key |
LZVNNYOFXLGMIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
Canonical SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
Synonyms |
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
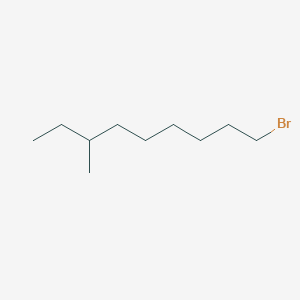
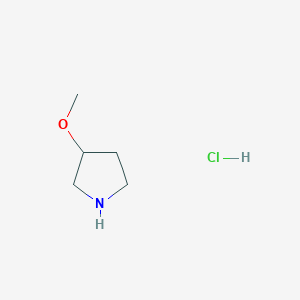
![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B143669.png)
